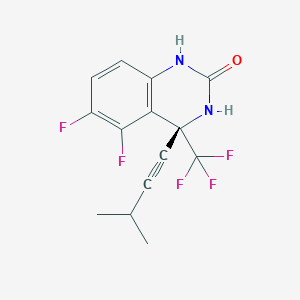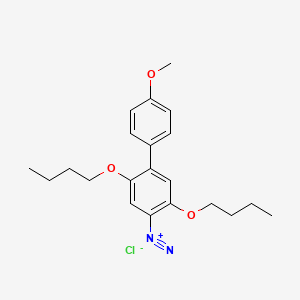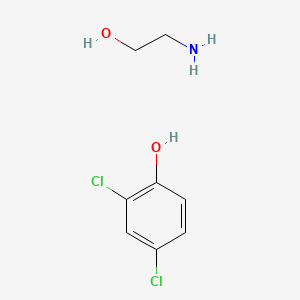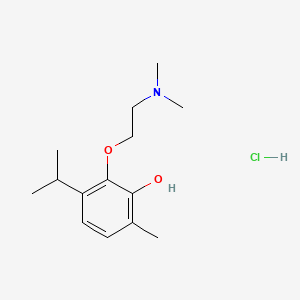
6-(2-(Dimethylamino)ethoxy)-5-isopropyl-o-cresol hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-[2-(Dimethylamino)ethoxy]-5-isopropyl-o-cresol hydrochloride is a chemical compound with the molecular formula C14H23NO2·ClH and a molecular weight of 273.8016 g/mol . This compound is known for its unique structure, which includes a dimethylamino group, an ethoxy group, and an isopropyl group attached to an o-cresol backbone. It is commonly used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[2-(Dimethylamino)ethoxy]-5-isopropyl-o-cresol hydrochloride typically involves the reaction of 5-isopropyl-o-cresol with 2-(dimethylamino)ethanol in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. The hydrochloride salt is then formed by treating the resulting compound with hydrochloric acid .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and catalysts to achieve high yields and purity. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to ensure efficient production.
Chemical Reactions Analysis
Types of Reactions
6-[2-(Dimethylamino)ethoxy]-5-isopropyl-o-cresol hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles like halides, amines, and thiols can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of substituted derivatives .
Scientific Research Applications
6-[2-(Dimethylamino)ethoxy]-5-isopropyl-o-cresol hydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including its interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, such as its effects on neurotransmitter systems.
Mechanism of Action
The mechanism of action of 6-[2-(Dimethylamino)ethoxy]-5-isopropyl-o-cresol hydrochloride involves its interaction with specific molecular targets and pathways. The compound is known to interact with neurotransmitter receptors and enzymes, modulating their activity. This can lead to various physiological effects, depending on the specific targets involved .
Comparison with Similar Compounds
Similar Compounds
- 6-[2-(Dimethylamino)ethoxy]-5-methyl-o-cresol hydrochloride
- 6-[2-(Dimethylamino)ethoxy]-5-ethyl-o-cresol hydrochloride
- 6-[2-(Dimethylamino)ethoxy]-5-propyl-o-cresol hydrochloride
Uniqueness
6-[2-(Dimethylamino)ethoxy]-5-isopropyl-o-cresol hydrochloride is unique due to its specific structural features, such as the isopropyl group, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research applications .
Properties
CAS No. |
93940-18-2 |
|---|---|
Molecular Formula |
C14H24ClNO2 |
Molecular Weight |
273.80 g/mol |
IUPAC Name |
2-[2-(dimethylamino)ethoxy]-6-methyl-3-propan-2-ylphenol;hydrochloride |
InChI |
InChI=1S/C14H23NO2.ClH/c1-10(2)12-7-6-11(3)13(16)14(12)17-9-8-15(4)5;/h6-7,10,16H,8-9H2,1-5H3;1H |
InChI Key |
IRFSYHHMXAEECV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=C(C=C1)C(C)C)OCCN(C)C)O.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


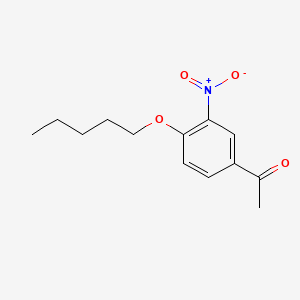
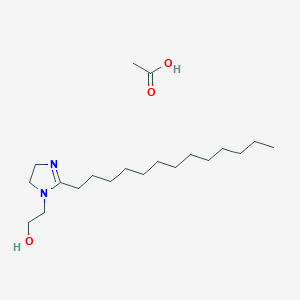

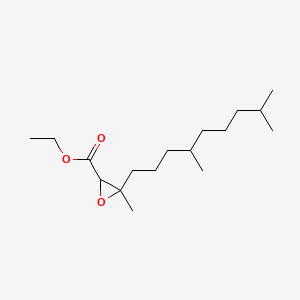

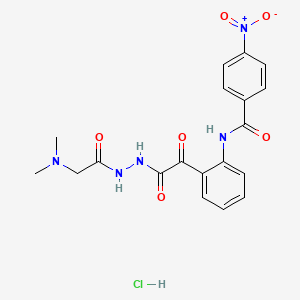

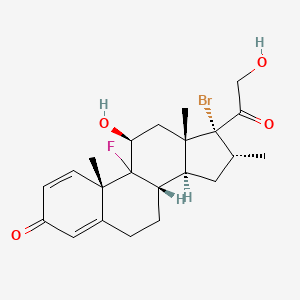

![N,N'-[1,2-Ethanediylbis(imino-2,1-ethanediyl)]bis(9-octadecenamide)](/img/structure/B12687741.png)
